2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-13(11-6-4-3-5-7-11)14-16-8-12(15(19)20)10(2)18(14)17-9/h3-8H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSUDQRGSXZPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355647 | |
| Record name | 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853104-06-0 | |
| Record name | 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Route for Pyrazolo[1,5-a]pyrimidine Core Formation
The key step in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, is the cyclocondensation between β-enaminones and 3-aminopyrazoles. This approach provides regioselective access to the pyrazolo[1,5-a]pyrimidine scaffold.
- General Reaction : β-enaminones react with NH-3-aminopyrazoles in a one-pot cyclocondensation to form 3-substituted pyrazolo[1,5-a]pyrimidines.
- Conditions : Microwave-assisted synthesis has been shown to improve yields (up to 98%) and reduce reaction times significantly.
- Mechanism : The reaction proceeds via nucleophilic attack of the amino group on the β-enaminone, followed by ring closure and aromatization.
- Example : The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates demonstrates the efficiency of this method, which can be adapted for 3-phenyl substitution by using appropriate β-enaminones and aminopyrazoles.
The introduction of the carboxylic acid group at position 6 is typically achieved by oxidation or carboxylation of the corresponding methyl or formyl derivatives.
- Oxidation of Methyl Groups : 2,7-Dimethyl substituents can be selectively oxidized to carboxylic acids using strong oxidizing agents under controlled conditions.
- Formylation Followed by Oxidation : Alternatively, formyl groups introduced via Vilsmeyer–Haack reaction can be converted to carboxylic acids through oxidation.
- Reagents and Conditions : Common oxidants include potassium permanganate or chromium-based reagents, often under reflux in acidic or basic media.
- Yield and Purity : These transformations typically proceed with moderate to high yields and require purification steps such as recrystallization or chromatography to isolate the pure acid derivative.
Acid-Catalyzed Cyclization and Substitution Strategies
Another synthetic approach involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds in the presence of acetic acid under oxygen atmosphere to yield pyrazolo[1,5-a]pyridine derivatives, which can be further elaborated to the target compound.
- Reaction Conditions : Typically, the reaction is carried out in ethanol with excess acetic acid (up to 6 equivalents) under oxygen or air atmosphere at elevated temperatures (~130 °C) for extended times (~18 h).
- Catalysts : Pd(OAc)2 has been employed to facilitate cyclization in some cases.
- Outcome : This method yields pyrazolo[1,5-a]pyridine derivatives with various substitutions, including 2,7-dimethyl and 3-phenyl groups, which can be converted to carboxylic acid derivatives by subsequent oxidation or hydrolysis steps.
- Optimization Data : The yield depends strongly on acid equivalents and atmosphere, with oxygen atmosphere and higher acid equivalents favoring higher yields (up to 94%).
| Entry | Acid Equivalents | Atmosphere | Yield (%) of Pyrazolo[1,5-a]pyridine Derivative |
|---|---|---|---|
| 1 | 2 (HOAc) | Air | 34 |
| 2 | 4 (HOAc) | Air | 52 |
| 3 | 6 (HOAc) | Air | 74 |
| 4 | 6 (HOAc) | O2 | 94 |
| 5 | 6 (HOAc) | Argon | 6 |
Table 1: Effect of acid equivalents and atmosphere on yield of pyrazolo[1,5-a]pyridine derivatives
Alternative Synthesis via Condensation with Cyanoacetamide Derivatives
Condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines such as cyanoacetamide and related compounds has been reported to yield pyrazolo[1,5-a]pyrimidine derivatives.
- Procedure : The reaction involves condensation under reflux or heating conditions in suitable solvents, followed by cyclization.
- Advantages : This method allows for the introduction of various substituents including phenyl groups at position 3 and methyl groups at positions 2 and 7.
- Characterization : Products are confirmed by elemental analysis, spectral data (NMR, IR), and sometimes X-ray crystallography.
Summary Table of Preparation Methods
| Methodology | Key Reactants | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Microwave-assisted cyclocondensation | β-Enaminones + NH-3-aminopyrazoles | Microwave, solvent, short time | Up to 98 | Efficient, regioselective |
| Acid-catalyzed cyclization | N-amino-2-iminopyridines + β-diketones | Ethanol, acetic acid, O2, 130 °C | 34–94 | Yield depends on acid equiv. and atmosphere |
| Oxidation of methyl/formyl groups | Methyl or formyl pyrazolo derivatives | Oxidants (KMnO4, Cr reagents) | Moderate to high | For carboxylic acid introduction |
| Condensation with cyanoacetamide | Sodium 3-oxo-3-(1-phenyl-pyrazolyl)prop-1-en-1-olate + heterocyclic amines | Reflux, various solvents | Moderate | Allows diverse substitution patterns |
Research Findings and Practical Considerations
- The microwave-assisted method offers rapid and high-yield synthesis of intermediates that can be converted to the target acid.
- Acid-catalyzed cyclization under oxygen atmosphere is crucial for high yields in pyrazolo[1,5-a]pyridine derivatives synthesis.
- Oxidation steps require careful control to avoid over-oxidation or degradation of the heterocyclic core.
- Purification typically involves recrystallization or chromatographic techniques to ensure chemical purity and structural integrity.
- Structural confirmation by NMR, IR, and X-ray crystallography is standard practice to verify regioselectivity and substitution patterns.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is in medicinal chemistry , where it is studied for its potential as an anticancer agent . Research indicates that this compound can inhibit specific enzymes that are crucial for cancer cell proliferation, particularly cyclin-dependent kinases (CDKs). By disrupting the normal cell cycle and promoting apoptosis in cancer cells, it shows promise as a therapeutic agent in oncology .
Biological Research
In addition to its anticancer properties, this compound is utilized in biological research to study enzyme inhibition and signal transduction pathways. Its ability to interact with various molecular targets makes it a valuable tool for understanding complex biological processes .
Industrial Applications
The compound is also being explored for its potential use in the synthesis of advanced materials with unique photophysical properties. This application could lead to innovations in material science and nanotechnology .
Case Studies and Research Findings
- Anticancer Activity : A study focusing on the structure–activity relationship (SAR) of related compounds demonstrated that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core significantly influenced anticancer activity. The most potent derivatives exhibited enhanced inhibitory effects on CDKs compared to earlier analogs .
- Enzyme Inhibition Studies : Research involving enzyme inhibition showed that this compound effectively inhibits N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways. This inhibition suggests potential applications in neurobiology and metabolic research .
- Material Science Innovations : Investigations into the compound's photophysical properties have revealed its potential use in developing advanced materials for optoelectronic applications. The unique electronic properties of pyrazolo[1,5-a]pyrimidines are being explored for their role in creating efficient light-emitting devices .
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of certain kinases involved in cell signaling pathways, thereby exerting antitumor effects . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for high-affinity interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with substitutions at positions 2, 3, 6, and 7 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Solubility and Stability :
- Carboxylic acid derivatives (e.g., the target compound and 4-(4-chlorobenzyl)-7-oxo analog) exhibit moderate aqueous solubility due to ionizable COOH groups but may degrade at high temperatures (~250°C) .
- Esterified derivatives (e.g., ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy analog) show improved membrane permeability but require hydrolysis for activation .
- Thermal Stability : Decomposition temperatures vary widely. For example, trifluoromethyl-substituted analogs (e.g., 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines) decompose at lower temperatures (~200°C) due to electron-withdrawing groups .
Biological Activity
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 853104-06-0) is a compound within the pyrazolo[1,5-a]pyrimidine class known for its diverse biological activities. This article explores its pharmacological potential, including anticancer and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H13N3O2, with a molecular weight of 267.28 g/mol. The compound features a fused pyrazole and pyrimidine ring system, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O2 |
| Molecular Weight | 267.28 g/mol |
| CAS Number | 853104-06-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including our compound of interest. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it has been linked to the inhibition of Aurora-A kinase, which is crucial for mitotic progression.
-
Case Studies :
- A study reported that derivatives of pyrazolo[1,5-a]pyrimidine exhibited IC50 values ranging from 0.01 µM to 0.46 µM against MCF-7 and A549 cell lines, indicating potent anticancer effects .
- Another research indicated that compounds with similar structures demonstrated significant cytotoxicity against HepG2 and HCT116 cell lines .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory effects.
- Inflammation Modulation : The compound may act by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
- Research Findings : A review highlighted that pyrazolo derivatives show promise as anti-inflammatory agents through various mechanisms, including modulation of NF-kB signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents on the phenyl ring | Influence on binding affinity and selectivity |
| Position of carboxylic acid group | Critical for maintaining biological activity |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare derivatives of 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid?
- Methodology : Derivatives are typically synthesized via condensation of 5-aminopyrazole precursors with carbonyl-containing reagents (e.g., sodium nitromalonaldehyde) under reflux in ethanol or pyridine. Subsequent reductions or cyclization steps yield target compounds. For example, 7-heteroaryl derivatives are formed using silylformamidine intermediates .
- Characterization : IR spectroscopy confirms functional groups (e.g., carbonyl at ~1690 cm⁻¹), while ¹H/¹³C NMR resolves proton and carbon environments. Elemental analysis validates purity (C, H, N within 0.3% of theoretical values) .
Q. Which spectroscopic techniques are critical for structural confirmation of synthesized derivatives?
- Key Techniques :
- ¹H/¹³C NMR : Identifies substituent environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.0–8.5 ppm) .
- HRMS : Validates molecular formulas (e.g., [M+H]⁺ with <5 ppm error) .
- Elemental Analysis : Ensures purity (e.g., C: 63.59%, H: 4.64%, N: 27.32% for a derivative in ).
Q. How can functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core be achieved?
- Approach : Position 7 is reactive toward nucleophilic substitution or coupling. For example, 7-(6-methylpyridin-2-yl) derivatives are synthesized by reacting intermediates with heteroaryl ketones, followed by coupling with amines using bis(pentafluorophenyl) carbonate (BPC) as an activator .
Advanced Research Questions
Q. How can researchers optimize coupling reactions to improve yields of carboxamide derivatives?
- Strategies :
- Activating Agents : BPC enhances coupling efficiency between carboxylic acids and amines, achieving yields up to 77% .
- Solvent/Temperature : Polar aprotic solvents (DMF, DMSO) and controlled heating (80–100°C) minimize side reactions .
- Troubleshooting : Low yields may arise from steric hindrance; using bulkier amines requires extended reaction times or microwave-assisted conditions .
Q. What computational methods can accelerate the design of novel derivatives with tailored electronic properties?
- Integration of Computational Chemistry :
- Quantum chemical calculations predict reaction pathways (e.g., transition state energies for cyclization) .
- Machine learning models screen substituent effects on solubility or bioactivity, reducing experimental iterations .
- Example: ICReDD combines computational screening with experimental validation to optimize methyl or nitro group substitutions .
Q. How should conflicting spectroscopic data during structural elucidation be resolved?
- Resolution Strategies :
- 2D NMR : HSQC and COSY correlate ambiguous proton-carbon interactions .
- X-ray Crystallography : Definitively resolves tautomeric forms (e.g., keto-enol equilibria in carboxylate derivatives) .
- Elemental Analysis : Discrepancies >0.4% in C/H/N suggest impurities requiring recrystallization or column chromatography .
Q. What purification strategies address solubility challenges in carboxylate derivatives?
- Solutions :
- Recrystallization : Use ethanol/water gradients (e.g., 70% ethanol) for high-melting-point compounds (>250°C) .
- Chromatography : Silica gel columns with ethyl acetate/hexane (3:7 ratio) effectively separate polar byproducts .
- Alternative Solvents : DMF or DMSO dissolves stubborn residues but requires careful removal via lyophilization .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for structurally similar derivatives?
- Factors :
- Polymorphism : Crystallization solvents (ethanol vs. DMF) may yield different polymorphs with distinct melting ranges .
- Purity : Impurities (e.g., unreacted starting materials) lower observed melting points. Repetitive recrystallization or HPLC analysis (≥95% purity) resolves this .
Q. Why do identical synthetic protocols yield varying product ratios in different labs?
- Key Variables :
- Moisture Sensitivity : Hydrolysis of intermediates in humid conditions alters reaction pathways .
- Catalyst Batches : Trace metal impurities in reagents (e.g., K₂CO₃) may accelerate/promote side reactions .
- Documentation : Strictly replicate inert atmosphere conditions (N₂/Ar) and reagent drying protocols .
Methodological Tables
Table 1 : Key Reaction Conditions for Carboxamide Coupling
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| BPC + Primary Amine | DMF | 80 | 77 | |
| EDCI/HOBt | THF | 25 | 62 |
Table 2 : Analytical Tolerances for Structural Validation
| Technique | Acceptable Error | Example (Derivative ) |
|---|---|---|
| Elemental Analysis | ≤0.4% | C: 63.59% (calc. 63.50%) |
| HRMS | <5 ppm | [M+H]⁺: 359.39 (found 359.39) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
